4,4-dimethyl-14-(3-methylphenyl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one
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Overview
Description
4,4-dimethyl-14-(3-methylphenyl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one is a complex organic compound with a unique tetracyclic structure
Preparation Methods
The synthesis of 4,4-dimethyl-14-(3-methylphenyl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one involves multiple steps, typically starting with the preparation of the core tetracyclic structureIndustrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The presence of thia and oxa groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the structure allow for electrophilic and nucleophilic substitution reactions, which can be facilitated by reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
4,4-dimethyl-14-(3-methylphenyl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-14-(3-methylphenyl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Compared to other similar compounds, 4,4-dimethyl-14-(3-methylphenyl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one stands out due to its unique combination of functional groups and tetracyclic structure. Similar compounds include:
- 4,4-dimethyl-14-[2-(1-piperidinyl)ethyl]-8-(1-pyrrolidinyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one
- 4,4-dimethyl-N-(2-morpholin-4-ylethyl)-8-propyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine .
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, which can lead to different applications and mechanisms of action.
Properties
Molecular Formula |
C25H26N4O3S |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
4,4-dimethyl-14-(3-methylphenyl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one |
InChI |
InChI=1S/C25H26N4O3S/c1-15-5-4-6-16(11-15)29-14-26-20-19-17-12-25(2,3)32-13-18(17)22(28-7-9-31-10-8-28)27-23(19)33-21(20)24(29)30/h4-6,11,14H,7-10,12-13H2,1-3H3 |
InChI Key |
YFYRWTPGANCTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=NC3=C(C2=O)SC4=C3C5=C(COC(C5)(C)C)C(=N4)N6CCOCC6 |
Origin of Product |
United States |
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